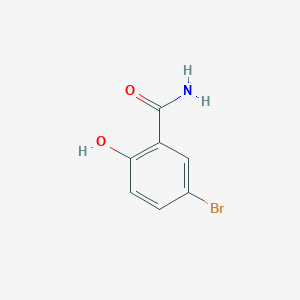5-Bromosalicylamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Activity
Source 1
Although some studies suggest antimicrobial properties, further research is needed: Ep)007: action of 5-bromosalicylanilide on methicillin-resistant Staphylococcus aureus growth and biofilm formation.. International journal of antimicrobial agents. 2011;38(5):445-52. PubMed: )
Liquid Crystal Behavior
Bromosalicylamide also exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They have potential applications in various technological fields, such as displays and sensors [Source 2]. Research on bromosalicylamide explores its potential use in these areas.
Source 2
Nematic and smectic liquid crystalline phases in binary mixtures of 5-bromosalicylamide with achiral Schiff's bases.. Liquid crystals. 2002;30(2):171-8. ScienceDirect:
5-Bromosalicylamide, also known as 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula C₇H₆BrNO₂. It features a bromine atom substituted at the fifth position of the salicylamide structure, which consists of a hydroxyl group and an amide functional group. This compound is notable for its diverse chemical reactivity and biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research.
Currently, there is no documented information on the mechanism of action of bromosalicylamide in biological systems.
- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution. Common reagents include amines and thiols.
- Condensation Reactions: This compound can react with aldehydes or ketones in the presence of catalysts to form more complex molecules.
Common Reaction Conditions- Substitution: Typically conducted in polar aprotic solvents.
- Condensation: Often requires acidic or basic conditions depending on the nature of the reactants.
5-Bromosalicylamide exhibits significant biological activity, particularly in its ability to inhibit the IκB kinase complex within the nuclear factor-kappa B signaling pathway. This inhibition can lead to various cellular effects, including:
- Anti-inflammatory Properties: By disrupting the NF-κB pathway, it may reduce inflammation.
- Antitumor Activity: Studies suggest it can suppress ovarian cancer cell proliferation by inducing G1 phase arrest in the cell cycle.
5-Bromosalicylamide can be synthesized through several methods:
- Bromination of Salicylamide: This common method involves treating salicylamide with bromine or a bromine source in an appropriate solvent.
- Acylation and Bromination: Another method combines acylation with bromination using acetyl chloride as a reagent .
Industrial Production
For large-scale production, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.
5-Bromosalicylamide has several applications:
- Research Chemical: Used extensively in proteomics and biochemical studies due to its ability to modulate signaling pathways.
- Pharmaceutical Development: Investigated for potential therapeutic applications in cancer treatment and anti-inflammatory drugs.
Several compounds share structural similarities with 5-Bromosalicylamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Salicylamide | Lacks bromine atom | Commonly used as an analgesic and antipyretic |
| 5-Iodosalicylic Acid | Contains iodine instead of bromine | Exhibits different reactivity patterns |
| 5-Fluorosalicylaldehyde | Contains fluorine | Used in organic synthesis; different biological effects |
Uniqueness: The presence of the bromine atom in 5-Bromosalicylamide imparts distinct chemical properties that enhance its biological activity compared to these similar compounds, particularly in terms of its inhibitory effects on specific cellular pathways.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








